molecular formula C22H32ClNO3 B016154 Clorhidrato de oxibutinina, (R)- CAS No. 1207344-05-5

Clorhidrato de oxibutinina, (R)-

Número de catálogo B016154
Número CAS: 1207344-05-5
Peso molecular: 393.9 g/mol
Clave InChI: SWIJYDAEGSIQPZ-FTBISJDPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of oxybutynin chloride involves complex chemical reactions aimed at achieving the specific (R)-enantiomer, known for its pharmacological activity. Although detailed synthesis pathways are proprietary and vary, key steps often include the selective formation of the active enantiomer through chiral synthesis methods. These methods ensure the production of the desired (R)-enantiomer with high purity and efficacy for therapeutic use.

Molecular Structure Analysis

Oxybutynin chloride (R)- exhibits a specific molecular structure that contributes to its pharmacological activity. Its structure includes a tertiary amine, which is essential for its antimuscarinic activity, and a cyclohexyl group that may contribute to its muscle relaxant properties. The precise configuration of the (R)-enantiomer is crucial for its binding affinity to muscarinic receptors, influencing its effectiveness in treating bladder dysfunctions.

Chemical Reactions and Properties

Oxybutynin chloride (R)- undergoes various chemical reactions in the body, leading to its active and inactive metabolites. One of the key reactions is the enzymatic hydrolysis, which transforms oxybutynin into N-desethyloxybutynin, a metabolite with similar antimuscarinic activity. This process is influenced by factors such as pH levels, presence of enzymes, and the compound's inherent chemical stability.

Physical Properties Analysis

The physical properties of oxybutynin chloride (R)-, such as solubility, melting point, and crystalline form, are pivotal for its formulation into various dosage forms. Its solubility in water and organic solvents determines its absorption and bioavailability when administered orally or transdermally. The compound's stability under different conditions is essential for the development of stable and effective pharmaceutical formulations.

Chemical Properties Analysis

Oxybutynin chloride (R)-'s chemical properties, including its reactivity, stereochemistry, and pharmacophore, play a critical role in its biological activities. The presence of the ester linkage in its structure is key to its hydrolysis into active metabolites. Its antimuscarinic effects are attributed to its ability to competitively inhibit acetylcholine at muscarinic receptors, thereby reducing involuntary bladder contractions.

  • Jain, R., Radhapyari, K., & Jadon, N. (2007). Adsorptive stripping voltammetric behavior and determination of anticholinergic agent oxybutynin chloride on a mercury electrode. Journal of Colloid and Interface Science. Read more.
  • Kachur, J., Peterson, J., Carter, J., Rzeszotarski, W., Hanson, R., & Noronha‐Blob, L. (1988). R and S enantiomers of oxybutynin: pharmacological effects in guinea pig bladder and intestine. The Journal of Pharmacology and Experimental Therapeutics. Read more.
  • Carter, J., Noronha‐Blob, L., Audia, V. H., Dupont, A., McPherson, D., Natalie, K., Rzeszotarski, W., Spagnuolo, C., Waid, P., & Kaiser, C. (1991). Analogues of oxybutynin. Synthesis and antimuscarinic and bladder activity of some substituted 7-amino-1-hydroxy-5-heptyn-2-ones and related compounds. Journal of Medicinal Chemistry. Read more.

Aplicaciones Científicas De Investigación

Tratamiento del Síndrome de Vejiga Hiperactiva (SVI)

El clorhidrato de oxibutinina está indicado principalmente para el tratamiento del síndrome de vejiga hiperactiva (SVI) . El SVI se define como la presencia de urgencia urinaria, generalmente acompañada de frecuencia urinaria diurna y nicturia, con o sin incontinencia urinaria de urgencia, en ausencia de infección u otra etiología identificable . Este es un problema importante para hombres y mujeres que se dice que afecta a más de 33 millones de adultos en los EE. UU., y su prevalencia aumenta con la edad .

Inhibición de los receptores muscarínicos

El clorhidrato de oxibutinina se une activamente a los cinco receptores muscarínicos (M1-M5) que se encuentran en los humanos, con una afinidad diez veces mayor por los receptores M3 que por los M2 . También se ha demostrado que el fármaco tiene una afinidad ligeramente mayor por los receptores muscarínicos M1 que por los M2 .

Aumento de la capacidad de la vejiga urinaria

En pacientes con afecciones caracterizadas por contracciones involuntarias del detrusor, los estudios cistométricos han demostrado que la oxibutinina aumenta la capacidad máxima de la vejiga urinaria y aumenta el volumen a la primera contracción del detrusor .

Formulación de supositorios mucoadhesivos cargados con micropartículas de clorhidrato de oxibutinina

Se han realizado investigaciones sobre la formulación y caracterización de supositorios mucoadhesivos cargados con micropartículas de clorhidrato de oxibutinina (OXC) que pueden permanecer adheridos en el recto inferior y evitar el metabolismo de primer paso . Se emplea el método de gelificación iónica de emulsión para preparar las micropartículas de OXC .

Mejora en la disolución del fármaco

Los estudios de liberación in vitro revelaron una mejora en la disolución del fármaco como consecuencia de su atrapamiento en micropartículas . Esto podría mejorar potencialmente la biodisponibilidad del fármaco.

Desarrollo de gel tópico de clorhidrato de oxibutinina

Se han desarrollado formulaciones transdérmicas de oxibutinina para evitar el metabolismo hepático y gastrointestinal de primer paso responsable de los efectos adversos anticolinérgicos que a menudo se observan con la administración oral de oxibutinina<a aria-label="4: " data-citationid="725dbd0c-4426-d489-3ee1-fcca531b38b6-32" h="

Mecanismo De Acción

Target of Action

Oxybutynin chloride, ®-, primarily targets the muscarinic receptors in the human body . These receptors play a crucial role in the contraction and relaxation of the bladder’s detrusor muscle, which is responsible for the storage and release of urine .

Mode of Action

Oxybutynin chloride, ®-, exerts a direct antispasmodic effect on smooth muscle and inhibits the muscarinic action of acetylcholine . This inhibition prevents involuntary bladder contractions, thereby reducing the urge to void . It has a ten times greater affinity for M3 versus M2 receptors .

Biochemical Pathways

The primary biochemical pathway affected by oxybutynin chloride, ®-, is the cholinergic pathway . By inhibiting the muscarinic action of acetylcholine, oxybutynin chloride, ®-, disrupts the normal signaling process that leads to bladder contractions . This results in a decrease in the frequency of both contractions and the urge to urinate .

Pharmacokinetics

Oxybutynin chloride, ®-, is rapidly absorbed following oral administration, achieving peak plasma concentrations within an hour . The drug has an elimination half-life of approximately 2 to 3 hours . It undergoes extensive first-pass metabolism in the liver, primarily via the CYP3A4 enzyme . Less than 0.1% of the drug is excreted as metabolites and unchanged drug in the urine .

Result of Action

The molecular and cellular effects of oxybutynin chloride, ®-, action primarily involve the relaxation of the bladder’s detrusor muscle . This relaxation increases the bladder’s capacity to hold urine, decreases the frequency of uninhibited contractions, and delays the initial desire to void . As a result, symptoms of overactive bladder, such as frequent or urgent urination and incontinence, are alleviated .

Action Environment

Environmental factors can influence the action, efficacy, and stability of oxybutynin chloride, ®-. For instance, the drug’s absorption can be affected by the presence of food in the stomach . Additionally, individual variations in liver function can influence the drug’s metabolism and, consequently, its efficacy . Lastly, the drug’s stability can be affected by storage conditions; it should be preserved in tight, light-resistant containers .

Safety and Hazards

You should not use oxybutynin if you have untreated or uncontrolled narrow-angle glaucoma, a blockage in your digestive tract (stomach or intestines), or if you are unable to urinate . Before using oxybutynin, tell your doctor if you have glaucoma, liver or kidney disease, an enlarged prostate, myasthenia gravis, ulcerative colitis, a blockage in your stomach or intestines, or a stomach disorder such as gastroesophageal reflux disease (GERD) or slow digestion . This medication may cause blurred vision and may impair your thinking or reactions .

Análisis Bioquímico

Biochemical Properties

“Oxybutynin Chloride, ®-” exerts a direct antispasmodic effect on smooth muscle and inhibits the muscarinic action of acetylcholine on smooth muscle . It is involved in interactions with enzymes and proteins, particularly those related to the muscarinic receptors within the urothelium and detrusor muscle .

Cellular Effects

“Oxybutynin Chloride, ®-” has a significant impact on various types of cells and cellular processes. It primarily affects the cells of the bladder, reducing muscle spasms and urinary frequency . It also influences cell function by impacting cell signaling pathways, particularly those involving acetylcholine and its effects on smooth muscle .

Molecular Mechanism

The molecular mechanism of “Oxybutynin Chloride, ®-” involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It works by blocking the effects of acetylcholine on smooth muscle, thereby reducing detrusor muscle activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of “Oxybutynin Chloride, ®-” change over time. It has been observed that the drug is rapidly absorbed, with peak concentrations reached within about 1 hour of administration . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

“Oxybutynin Chloride, ®-” is involved in several metabolic pathways. It is known to undergo extensive dose-dependent gut CYP3A4-mediated metabolism . Detailed information on the enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, is not currently available.

Propiedades

IUPAC Name

4-(diethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/t22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIJYDAEGSIQPZ-FTBISJDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1207344-05-5
Record name Oxybutynin chloride, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207344055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aroxybutynin chloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWB87T68BN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxybutynin chloride, (R)-
Reactant of Route 2
Reactant of Route 2
Oxybutynin chloride, (R)-
Reactant of Route 3
Reactant of Route 3
Oxybutynin chloride, (R)-
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Oxybutynin chloride, (R)-
Reactant of Route 5
Reactant of Route 5
Oxybutynin chloride, (R)-
Reactant of Route 6
Reactant of Route 6
Oxybutynin chloride, (R)-

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.